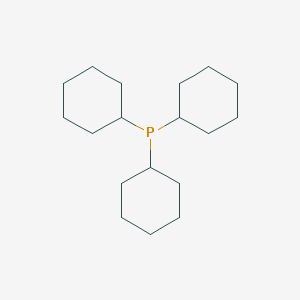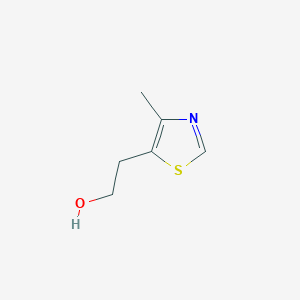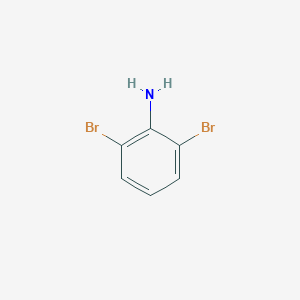![molecular formula C₁₃H₁₈N₂O B042108 (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide CAS No. 160707-38-0](/img/structure/B42108.png)
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAA is a chiral compound that belongs to the class of amides and has a molecular formula of C15H21N2O.
作用機序
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of protein misfolding and aggregation. (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can interact with beta-amyloid and alpha-synuclein and prevent their aggregation, which can lead to the formation of toxic oligomers and fibrils.
生化学的および生理学的効果
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function.
実験室実験の利点と制限
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has several advantages for lab experiments, including its high purity and stability. However, (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide. One area of interest is the development of new synthesis methods that can produce (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide more efficiently and in larger quantities. Another area of interest is the exploration of (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's mechanism of action and its effects on the brain.
合成法
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with piperidine in the presence of a base such as triethylamine. The reaction occurs through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide.
科学的研究の応用
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been shown to have neuroprotective effects and can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins associated with these disorders.
特性
CAS番号 |
160707-38-0 |
|---|---|
製品名 |
(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide |
分子式 |
C₁₃H₁₈N₂O |
分子量 |
218.29 g/mol |
IUPAC名 |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m0/s1 |
InChIキー |
LJLMNWPXAYKPGV-RYUDHWBXSA-N |
異性体SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)N |
SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
正規SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
同義語 |
(αS,2S)-α-phenyl-2-piperidineacetamide, α-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




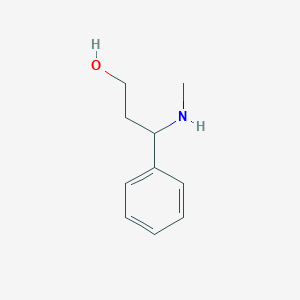
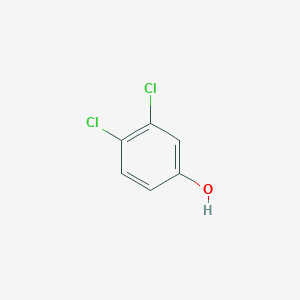
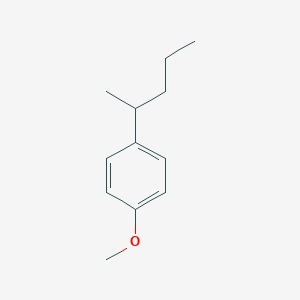
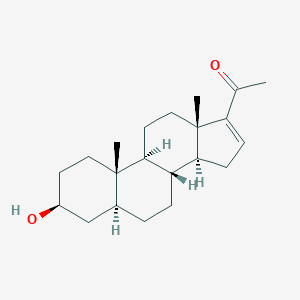
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)
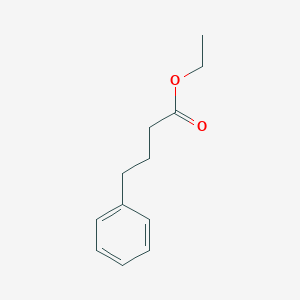
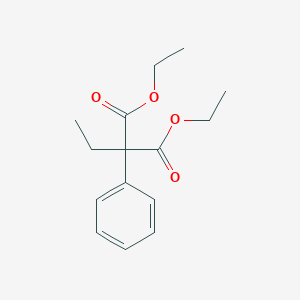
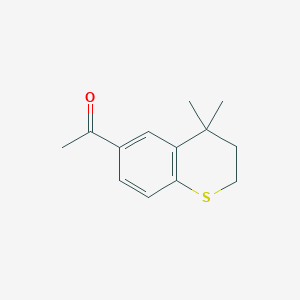
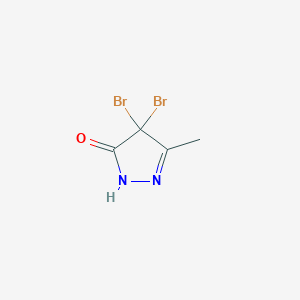
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)
